Losartan carboxylic acid
Description
Significance as an Active Metabolite in Angiotensin II Receptor Blockade
The clinical efficacy of losartan (B1675146) is largely attributed to its active metabolite, losartan carboxylic acid. researchgate.net This metabolite is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. researchgate.netmedchemexpress.comselleckchem.com It demonstrates a much higher affinity for the AT1 receptor compared to its parent compound, losartan, with reports indicating it is 10 to 40 times more potent. wikipedia.orgresearchgate.netmdpi.com This enhanced potency means that this compound is a major contributor to the pharmacological effects observed after losartan administration. wikipedia.org
This compound acts as a noncompetitive antagonist at the AT1 receptor, meaning it binds to a site on the receptor that is different from the angiotensin II binding site, thereby preventing the receptor from being activated. wikipedia.orgresearchgate.net This blockade of the AT1 receptor inhibits the various physiological actions of angiotensin II, a key component of the renin-angiotensin system (RAS). wikipedia.org The effects of angiotensin II that are blocked include vasoconstriction, the release of aldosterone (B195564), and cellular growth and proliferation. wikipedia.orgnih.gov By antagonizing these effects, this compound contributes to the reduction of blood pressure and provides protective effects on organs such as the heart and kidneys. nih.govjst.go.jp
Pharmacokinetic Properties of Losartan and this compound
| Parameter | Losartan | This compound (EXP3174) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~3-4 hours |
| Terminal Half-Life (t½) | ~2 hours | ~6-9 hours |
| Plasma Protein Binding | >98% | >98% |
| Potency (relative to Losartan) | 1x | 10-40x more potent |
| Primary Route of Elimination | Urine and Feces (via bile) | Urine and Feces (via bile) |
Data sourced from multiple studies. wikipedia.orgnih.govdrugbank.commdpi.comnih.gov
Historical Context of its Discovery and Role in Renin-Angiotensin System Research
The development of losartan and the subsequent identification of its active metabolite, this compound, were significant milestones in the field of cardiovascular pharmacology and research into the renin-angiotensin system (RAS). The journey began with the understanding that angiotensin II, a peptide hormone, plays a crucial role in regulating blood pressure and fluid balance. wikipedia.org Early research focused on inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the production of angiotensin II. wikipedia.org
However, the desire for a more specific blockade of the RAS, targeting the angiotensin II receptor directly, led to the development of non-peptide angiotensin II receptor antagonists. jst.go.jpahajournals.org Losartan was the first of this new class of drugs, known as angiotensin II receptor blockers (ARBs), to be approved for clinical use. jst.go.jpahajournals.org
During the preclinical and clinical development of losartan, researchers discovered that it was metabolized in the body to a more potent compound, which was identified as this compound (EXP3174). asianpubs.org This discovery was crucial as it revealed that a significant portion of losartan's therapeutic effect was mediated by this active metabolite. asianpubs.orgahajournals.org The characterization of this compound's pharmacology helped to solidify the understanding of the AT1 receptor's role in the pathophysiology of hypertension and other cardiovascular diseases. nih.govnih.gov
The development of losartan and the study of its metabolite, this compound, have been instrumental in advancing our knowledge of the renin-angiotensin system. researchgate.netbiorxiv.org Research involving these compounds has helped to delineate the specific functions of the AT1 receptor and has provided valuable tools for investigating the local, or tissue-based, renin-angiotensin systems found in various organs, including the airways. pnas.org The high potency and selectivity of this compound for the AT1 receptor have made it a valuable research tool for studying the physiological and pathological roles of angiotensin II. nih.govcaymanchem.comlktlabs.comjpp.krakow.pl The discovery of this compound also influenced the development of subsequent ARBs, with its potent antagonist properties serving as a benchmark for new drug candidates. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154474 | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-92-1 | |
| Record name | Losartan carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losartan carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXP-3174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD76OCH73X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolism of Losartan Carboxylic Acid
Hepatic Biotransformation Pathways of Losartan (B1675146) to Losartan Carboxylic Acid
The conversion of losartan to this compound is a two-step oxidation process that occurs within the microsomal fraction of liver cells. nih.gov This metabolic pathway is dependent on the cytochrome P450 (CYP) enzyme system and requires both NADPH and molecular oxygen. nih.gov
The oxidation of losartan is principally mediated by two key cytochrome P450 isoenzymes: CYP2C9 and CYP3A4. wikipedia.orgnih.gov In vitro studies using human liver microsomes have demonstrated that both enzymes are capable of catalyzing the formation of this compound. nih.gov
CYP2C9 is considered the major enzyme responsible for this biotransformation. nih.govresearchgate.net Its primary role is highlighted by studies showing that sulfaphenazole (B1682705), a specific inhibitor of CYP2C9, significantly blocks the formation of E-3174, particularly at low losartan concentrations. nih.gov Genetic variations (polymorphisms) in the CYP2C9 gene can lead to interindividual differences in the rate of losartan oxidation and activation. nih.gov Individuals with certain genetic variants, such as CYP2C92 or CYP2C93, exhibit reduced metabolism of losartan, leading to lower concentrations of the active carboxylic acid metabolite. nih.govnih.gov
CYP3A4 also contributes to the metabolism of losartan, although its role appears to be more significant at higher concentrations of the drug. ahajournals.orgnih.gov Inhibition of CYP3A4 by agents like ketoconazole (B1673606) or triacetyloleandomycin has been shown to attenuate the oxidation of losartan, confirming its involvement in the metabolic pathway. nih.govnih.gov However, studies with CYP3A4 inhibitors alone did not show significant changes in the pharmacokinetics of losartan or E-3174, suggesting that inhibition of both CYP2C9 and CYP3A4 may be necessary to substantially alter losartan metabolism. fda.gov
| Enzyme | Primary Role | Supporting Evidence |
|---|---|---|
| CYP2C9 | Major contributor to the formation of this compound (E-3174). nih.govresearchgate.net | Inhibition with sulfaphenazole significantly blocks metabolite formation. nih.gov Genetic variants show reduced metabolic rates. nih.gov |
| CYP3A4 | Secondary contributor, more significant at higher substrate concentrations. nih.gov | Inhibition with ketoconazole or gestodene (B1671452) attenuates oxidation. nih.gov Involved in the overall biotransformation. droracle.ai |
The conversion of the 5-hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid group does not occur in a single step. Research has identified an essential intermediate metabolite: an aldehyde derivative known as E-3179 or losartan carboxaldehyde. nih.govconsensus.appresearchgate.net
The formation of this aldehyde is the initial step in the oxidation pathway. drugbank.com Losartan is first metabolized to E-3179, which is then further oxidized to form the final active metabolite, this compound (E-3174). nih.govconsensus.app Studies have confirmed that both steps of this reaction—from losartan to the E-3179 aldehyde and from the aldehyde to the carboxylic acid—are catalyzed by the same CYP enzymes, namely CYP2C9 and CYP3A4. nih.govnih.gov While the intermediate E-3179 does not possess AT1 receptor-blocking activity, it has been noted to have other potential biological effects, such as anti-inflammatory actions. droracle.ai
Extrahepatic Metabolism and Other Metabolic Pathways
Studies using Caco-2 cells, a model of the intestinal epithelium, found that a negligible percentage (less than 0.02%) of losartan was converted to this compound, suggesting that intestinal metabolism is not a significant contributor to the formation of this active metabolite. drugbank.com
However, other metabolic reactions do occur. Glucuronidation, a common pathway for drug metabolism, has been identified for losartan. nih.gov In rats, losartan can be conjugated with glucuronic acid in the intestine, forming a glucuronide at the N2-position of the tetrazole group. This N2-glucuronide metabolite was detected in the portal vein shortly after oral administration, indicating it is formed during absorption. Human metabolism also involves glucuronidation by various UGT (UDP-glucuronosyltransferase) enzymes, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17. nih.gov These pathways represent alternative routes of elimination for the parent drug but are distinct from the oxidative pathway that generates the active carboxylic acid metabolite. Losartan can also be hydroxylated to form an inactive metabolite. nih.gov
Quantitative Assessment of this compound Formation
Following oral administration, losartan is well absorbed but undergoes substantial first-pass metabolism, resulting in a systemic bioavailability of approximately 33%. wikipedia.orgnih.gov A key quantitative aspect of this metabolism is the conversion to its active carboxylic acid form.
Clinical studies have consistently shown that approximately 14% of an orally administered dose of losartan is converted to the active metabolite, E-3174. wikipedia.orgahajournals.orgnih.govnih.gov The remaining portion of the drug is either eliminated as unchanged losartan or converted to other inactive metabolites. wikipedia.org After a single oral dose, about 4% of the dose is excreted unchanged in the urine, and about 6% is excreted in the urine as the active carboxylic acid metabolite. wikipedia.orgnih.gov The majority of losartan and its metabolites are eliminated through biliary excretion into the feces. consensus.app
The peak plasma concentration of losartan occurs about one hour after an oral dose, whereas the peak for the more potent E-3174 metabolite is reached in three to four hours. wikipedia.org The terminal half-life of this compound is also significantly longer than that of its parent compound, ranging from 6 to 9 hours, compared to 1.5 to 2.5 hours for losartan. wikipedia.orgnih.gov
| Parameter | Losartan | This compound (E-3174) |
|---|---|---|
| Conversion from Oral Dose | N/A | ~14% wikipedia.orgahajournals.org |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour wikipedia.org | 3-4 hours wikipedia.org |
| Terminal Half-life | 1.5-2.5 hours wikipedia.org | 6-9 hours wikipedia.orgahajournals.org |
| Urinary Excretion (% of oral dose) | ~4% (unchanged) wikipedia.org | ~6% wikipedia.org |
| Potency (relative to Losartan) | 1x | 10-40x ahajournals.org |
Pharmacological Characterization of Losartan Carboxylic Acid
Angiotensin II Type 1 (AT1) Receptor Antagonism
The primary mechanism of action of losartan (B1675146) carboxylic acid is the selective blockade of the AT1 receptor, which mediates the main pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.
Mechanism of AT1 Receptor Binding and Selectivity (e.g., AT1 vs AT2 receptors)
Losartan carboxylic acid demonstrates a high affinity and selectivity for the AT1 receptor subtype. In vitro binding studies have shown that it binds selectively to the AT1 receptor, effectively blocking the actions of angiotensin II. hpra.ie This selectivity is a key feature of its pharmacological profile, as it has a much greater affinity for the AT1 receptor than for the AT2 receptor, with some reports indicating a selectivity of over 1000-fold. fda.gov The binding of this compound to the AT1 receptor is a reversible process. fda.gov The carboxyl group on the imidazole (B134444) ring of EXP3174 is thought to be important for its strong binding affinity. mdpi.com
Competitive versus Non-competitive Antagonism
While losartan acts as a competitive antagonist at the AT1 receptor, its active metabolite, this compound (EXP3174), is characterized as a reversible, non-competitive or insurmountable antagonist. fda.govnih.govtocris.comfda.gov This means that increasing the concentration of the agonist, angiotensin II, cannot fully overcome the inhibitory effect of EXP3174. nih.gov This insurmountable antagonism is attributed to the tight binding and slow dissociation of EXP3174 from the AT1 receptor. nih.govnih.gov Studies in Chinese hamster ovary (CHO) cells expressing the human AT1 receptor have shown that preincubation with EXP3174 leads to a depression of the maximal response to angiotensin II. nih.gov This characteristic contributes to its prolonged duration of action. nih.gov
Receptor Occupancy Studies
Ex vivo studies in rats have investigated the relationship between the plasma concentration of losartan's active metabolite and its occupancy of angiotensin II receptors in various tissues. Following oral administration of losartan, its metabolite produced a dose-dependent and sustained occupancy of AT1 receptors in the myocardium and adrenal cortex. nih.gov The extent of receptor occupancy in the adrenal cortex was maximal at 2 hours, while in the myocardium, it peaked at 8 hours and was more sustained. nih.gov The time course of myocardial receptor occupancy was found to correlate more closely with the hypotensive effect of the drug rather than its plasma concentration. nih.gov
Comparative Pharmacological Potency with Parent Compound (Losartan)
In studies using vascular smooth muscle cells (VSMC), EXP3174 was more effective than losartan at inhibiting the specific binding of angiotensin II. The half-maximal inhibitory concentration (IC50) for EXP3174 was found to be significantly lower than that of losartan, indicating its higher binding affinity.
| Compound | IC50 for Angiotensin II Binding in VSMC (mol/l) |
|---|---|
| This compound (EXP3174) | 1.1 x 10-9 |
| Losartan | 1.0 x 10-8 |
Downstream Signaling Pathway Modulation (e.g., inositol (B14025) phosphates, intracellular Ca2+, Egr-1 mRNA, AMPK phosphorylation)
By blocking the AT1 receptor, this compound effectively inhibits the downstream signaling pathways activated by angiotensin II. In vascular smooth muscle cells, both losartan and EXP3174 have been shown to abolish the angiotensin II-induced formation of inositol phosphates. Furthermore, EXP3174 is more potent than losartan in inhibiting the angiotensin II-induced elevation of intracellular cytosolic Ca2+ concentration, with an IC50 of 5 x 10-9 mol/l compared to 5 x 10-8 mol/l for losartan.
This compound is also more effective than its parent compound in blocking the angiotensin II-induced increase in the expression of early growth response gene-1 (Egr-1) mRNA. The inhibition of angiotensin II-induced protein synthesis in cells also demonstrates the superior potency of EXP3174, with an IC50 of 3 x 10-9 mol/l versus 4 x 10-8 mol/l for losartan.
Studies have also indicated that losartan can increase the phosphorylation of AMP-activated protein kinase (AMPK) in a time- and dose-dependent manner in vascular smooth muscle cells. nih.gov This activation of AMPK may contribute to the inhibition of cell proliferation. nih.govresearchgate.net
Interactions with Other Biological Systems (e.g., NADPH Oxidase, PKC, MMP-9, Bradykinin (B550075) System)
The effects of losartan and its metabolites on other biological systems are complex and often specific to the individual compound.
NADPH Oxidase and PKC: Research has shown that the losartan metabolite EXP3179, not this compound (EXP3174), is responsible for inhibiting NADPH oxidase-mediated superoxide (B77818) production. nih.govdntb.gov.ua EXP3179 acts by targeting the protein kinase C (PKC) signaling pathway. ahajournals.orgnih.govnih.gov Studies have demonstrated that EXP3174 does not inhibit NADPH oxidase activity. nih.gov
MMP-9: The expression and activity of matrix metalloproteinase-9 (MMP-9), which is involved in tissue remodeling, can be influenced by losartan. Studies in rat vascular smooth muscle cells have shown that losartan can inhibit MMP-9 protein and gene expression. nih.govnih.gov Furthermore, in rat atherosclerotic lesions, losartan has been found to reduce the expression and activity of MMP-2 and MMP-9. amegroups.cnresearchgate.net This effect appears to be mediated through the AT1 receptor, as angiotensin II stimulates MMP-9 expression, and this is prevented by losartan. nih.govnih.govamegroups.cnmagtechjournal.com The inhibitory effect on MMP-9 secretion has also been linked to the metabolite EXP3179's action on PKC. nih.gov
Bradykinin System: The interaction of losartan with the bradykinin system is a subject of ongoing research. Unlike angiotensin-converting enzyme (ACE) inhibitors, losartan does not directly inhibit the breakdown of bradykinin. hpra.ie However, some studies in hypertensive humans have suggested that losartan treatment may lead to an increase in bradykinin levels. nih.govresearchgate.net Other animal studies, however, have not shown a change in blood bradykinin levels with losartan administration. nih.gov The precise role of this compound in modulating the bradykinin system requires further clarification.
Pharmacokinetics and Disposition of Losartan Carboxylic Acid
Absorption Characteristics as a Metabolite
Losartan (B1675146) carboxylic acid is formed following the oral administration of losartan. nih.gov After absorption, losartan undergoes substantial first-pass metabolism in the liver, where cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, convert it to losartan carboxylic acid. nih.govnih.gov Approximately 14% of an oral losartan dose is converted to this active metabolite. nih.govdrugbank.com Peak plasma concentrations of this compound are typically reached in 3 to 4 hours after oral administration of losartan. clinpgx.org The area under the plasma concentration-time curve (AUC) of this compound is about four times that of the parent drug, losartan. clinpgx.org
Distribution Profile
The distribution of this compound throughout the body is a key determinant of its therapeutic action.
Plasma Protein Binding: this compound is extensively bound to plasma proteins, primarily albumin. nih.gov Studies have shown that it is more than 99.7% bound to plasma proteins, which is even higher than the protein binding of losartan itself. nih.govdrugbank.comnih.gov This high degree of protein binding limits the unbound fraction of the drug available to exert its pharmacological effect at any given time.
Tissue Distribution: The apparent volume of distribution for this compound is approximately 10 to 12 liters. drugbank.comclinpgx.orgfda.gov This relatively small volume of distribution suggests that the drug is primarily distributed in the extracellular fluid and does not extensively penetrate into tissues.
Elimination Pathways
The elimination of this compound from the body occurs through both renal and biliary pathways. fda.govdroracle.ai
Renal Clearance: A significant portion of this compound is cleared by the kidneys. clinpgx.org The renal clearance of this metabolite is approximately 25 to 26 mL/min, which accounts for about 55% of its total plasma clearance. drugbank.comclinpgx.org Following a single oral dose of losartan, about 6% of the dose is excreted in the urine as the active metabolite. drugbank.com
Biliary Excretion: In addition to renal clearance, biliary excretion also plays a role in the elimination of this compound. fda.gov Following oral administration of radiolabeled losartan, approximately 60% of the radioactivity is recovered in the feces, indicating significant biliary elimination of losartan and its metabolites. drugbank.comfda.gov
The total plasma clearance of this compound is approximately 50 mL/min. drugbank.comfda.gov Its terminal elimination half-life is estimated to be between 6 and 9 hours. nih.govdrugbank.com
Influence of Physiological and Pathological States on Pharmacokinetics
The pharmacokinetic properties of this compound can be altered by various physiological and pathological conditions.
Since losartan is extensively metabolized in the liver to form this compound, hepatic impairment can affect the pharmacokinetics of both the parent drug and its active metabolite. nih.gov However, studies have shown that no dosage adjustment of losartan is necessary for patients with mild hepatic impairment. nih.gov The impact of severe hepatic impairment on the pharmacokinetics of this compound has not been extensively studied. nih.gov
The pharmacokinetics of this compound are altered in patients with renal insufficiency. nih.gov
Renal Impairment: In patients with mild to moderate renal impairment, the plasma concentrations and AUC of this compound are increased by 50-90%. fda.gov The renal clearance of the metabolite is also significantly reduced in these patients. fda.govnih.gov Despite these changes, the steady-state AUC of this compound does not appear to increase with worsening degrees of renal insufficiency, suggesting that dose adjustments may not be necessary. nih.gov
Hemodialysis: this compound is not removed from the circulation by hemodialysis. nih.govnih.govfda.gov This is likely due to its high plasma protein binding. nih.gov Therefore, no supplemental dose is required after a dialysis session. cncb.ac.cn
The pharmacokinetics of losartan and its active metabolite can be influenced by age.
Pediatric Populations: Pharmacokinetic studies in hypertensive children aged 6 to 16 years have shown that the pharmacokinetics of losartan and this compound are generally similar to those observed in adults. fda.govfda.gov Another study in children aged 1 month to 16 years also found similar pharmacokinetic parameters across different age groups. nih.gov
Geriatric Populations: While specific studies focusing solely on the geriatric population are limited, generally no clinically significant age-related differences in the pharmacokinetics of losartan and its active metabolite have been reported that would necessitate dose adjustments. nih.gov
Data Tables
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | clinpgx.org |
| Plasma Protein Binding | >99.7% | nih.govdrugbank.comnih.gov |
| Volume of Distribution (Vd) | 10-12 L | drugbank.comclinpgx.orgfda.gov |
| Total Plasma Clearance | ~50 mL/min | drugbank.comfda.gov |
| Renal Clearance | 25-26 mL/min | drugbank.comclinpgx.org |
| Terminal Elimination Half-life (t1/2) | 6-9 hours | nih.govdrugbank.com |
| Degree of Renal Function (Creatinine Clearance) | Renal Clearance of this compound | Reference |
|---|---|---|
| >75 mL/min | 16 +/- 4.1 mL/min | nih.gov |
| 10-29 mL/min | 1.3 +/- 0.8 mL/min | nih.gov |
Gender-Related Pharmacokinetic Variability
Studies have investigated the potential for gender-related differences in the pharmacokinetics of losartan and its active metabolite, this compound. The consensus from clinical pharmacokinetic data indicates that there are no clinically significant effects of gender on the pharmacokinetics of losartan. nih.gov Consequently, the disposition of this compound is not significantly different between male and female subjects.
Influence of Food Intake on Pharmacokinetic Parameters
The intake of food has a discernible effect on the pharmacokinetic profile of losartan and its active metabolite, this compound. Generally, the presence of food slows the absorption of losartan. researchgate.net
When losartan is administered with food, particularly a high-fat meal, the peak plasma concentration (Cmax) of both losartan and this compound is reduced. researchgate.netthieme-connect.com In one study, the Cmax of losartan and its metabolite decreased by 16% and 17%, respectively, when taken with food. researchgate.net Another study observed a 41.4% reduction in the Cmax of this compound under fed conditions. thieme-connect.com
The time to reach peak plasma concentration (Tmax) is delayed for both compounds when taken with food. researchgate.netthieme-connect.com One study reported a delay in Tmax from 1.36 hours to 2.82 hours for losartan and from 3.058 hours to 4.864 hours for the active metabolite. researchgate.net
Table 1: Effect of Food on the Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | Effect of Food Intake |
| Cmax (Peak Plasma Concentration) | Decreased researchgate.netthieme-connect.com |
| Tmax (Time to Peak Concentration) | Delayed/Increased researchgate.netthieme-connect.com |
| AUC (Area Under the Curve) | Decreased by approximately 10-19.1% researchgate.netresearchgate.netthieme-connect.com |
Drug-Drug Interactions Affecting this compound Pharmacokinetics (e.g., CYP Inhibitors/Inducers)
The conversion of losartan to its more potent, active metabolite, this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP2C9 and CYP3A4 are the major isoenzymes responsible for this metabolic transformation. nih.govconsensus.appnih.gov Consequently, co-administration of drugs that inhibit or induce these enzymes can alter the pharmacokinetics of this compound.
CYP Enzyme Inhibitors: Inhibitors of CYP2C9 and CYP3A4 can decrease the metabolism of losartan, leading to reduced plasma concentrations of this compound. For example, fluconazole, a potent inhibitor of CYP2C9, can significantly decrease the formation of the active metabolite. Similarly, inhibitors of CYP3A4 such as ketoconazole (B1673606) can also attenuate the oxidation of losartan to this compound. nih.gov
CYP Enzyme Inducers: Conversely, drugs that induce the activity of CYP enzymes can increase the rate of metabolism of losartan to its active metabolite. Rifampin, a potent inducer of several CYP enzymes including CYP2C9 and CYP3A4, has been shown to decrease the AUC of both losartan and this compound. researchgate.net One study reported that co-administration of rifampin resulted in a 40% decrease in the AUC of the active metabolite. researchgate.net Phenobarbital is another example of a CYP inducer that can potentially affect the pharmacokinetics of losartan. consensus.app
These interactions highlight the potential for altered clinical effects when losartan is co-administered with potent CYP inhibitors or inducers, due to the modified plasma levels of the pharmacologically active this compound. researchgate.net
Table 2: Examples of Drug-Drug Interactions Affecting this compound Pharmacokinetics
| Interacting Drug | Mechanism of Interaction | Effect on this compound |
| Fluconazole | Inhibition of CYP2C9 consensus.app | Decreased formation |
| Ketoconazole | Inhibition of CYP3A4 nih.gov | Decreased formation nih.gov |
| Rifampin | Induction of CYP2C9 and CYP3A4 researchgate.net | Decreased AUC by ~40% researchgate.net |
| Phenobarbital | Induction of CYP enzymes consensus.app | Potential for increased metabolism of losartan |
Advanced Analytical and Bioanalytical Methodologies for Losartan Carboxylic Acid
Development and Validation of Quantitative Analytical Methods in Biological Matrices
The determination of LCA in biological fluids such as human plasma and dried blood spots (DBS) necessitates robust and reliable analytical techniques. The complexity of these matrices requires methods that are not only sensitive but also highly selective to differentiate the analyte from endogenous components.
LC-MS/MS has become the benchmark for the bioanalysis of LCA due to its superior sensitivity, specificity, and high-throughput capabilities. Methods have been validated for the simultaneous quantification of losartan (B1675146) and LCA in human plasma and rat dried blood spots nih.govnih.govmdpi.com.
In a typical LC-MS/MS assay, analytes are separated on a reverse-phase C18 column and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.govmdpi.com. Positive electrospray ionization (ESI) is commonly used, with specific precursor-to-product ion transitions ensuring high selectivity. For instance, one method monitored the transition from m/z 437.1 to 235.2 for LCA nih.gov. Another study utilized negative polarity ESI, monitoring the transition m/z 435.3→157.0 for LCA nih.govresearchgate.net. These methods achieve low limits of quantification, often in the low ng/mL range, making them suitable for pharmacokinetic studies where concentrations can vary widely nih.govnih.govmdpi.comnih.gov.
A method developed for dried blood spots (DBS) in rats was validated with a linear range of 5-1000 ng/mL and a lower limit of quantification (LLOQ) of 5.0 ng/mL for LCA nih.govresearchgate.net. The use of DBS offers advantages in terms of sample collection, storage, and transportation japsonline.com. The short run time of many LC-MS/MS methods, often just a few minutes per sample, allows for the analysis of a large number of samples, which is essential for clinical studies nih.govnih.gov.
Table 1: Examples of LC-MS/MS Methodologies for Losartan Carboxylic Acid
| Matrix | Chromatographic Column | Mobile Phase | Ionization/Mode | MRM Transition (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Human Plasma | C18 | Methanol and 0.1% v/v Formic Acid (85:15, v/v) | Positive ESI | 437.1 → 235.2 | 0.5 - 1000 | 0.5 | nih.gov |
| Rat Dried Blood Spots | Waters XTerra® RP18 | 40% Acetonitrile and 60% aqueous Ammonium Acetate (B1210297) (10mM) | Negative ESI | 435.3 → 157.0 | 5 - 1000 | 5.0 | nih.govresearchgate.net |
| Human Plasma | Zorbax SB C-18 | Not specified | Negative ESI | 435.0 → 157.0 | 5.0 - 3000 | 5.0 | nih.gov |
| Human Plasma | Luna HST C18 | 0.05% Formic acid and Acetonitrile (3.3:6.7 v/v) | Positive ESI | 437.20 → 207.10 | 0.5 - 2500 | 0.5 | thaiscience.info |
Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detectors was the primary method for LCA quantification. These methods, while sometimes less sensitive than mass spectrometry, are still valuable due to their robustness and lower cost.
A sensitive and selective HPLC method using fluorescence detection was developed for the simultaneous determination of losartan and LCA in human plasma doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq. This method involved liquid-liquid extraction and separation on a CN column doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq. The fluorescence detector was set to an excitation wavelength of 250 nm and an emission wavelength of 370 nm, providing good selectivity doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq. This assay demonstrated linearity from 3 to 375 ng/mL for LCA, with an LLOQ of 3 ng/mL doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq. Another HPLC-fluorescence method used a phenyl analytical column and was linear from 10 to 1000 ng/mL for both losartan and LCA in plasma, urine, and dialysate nih.gov.
HPLC with UV detection has also been employed. One such method used a C18 reversed-phase column with UV detection at 254 nm nih.gov. This assay was linear from 10 to 300 ng/mL for LCA and had a sensitivity of less than 10 ng/mL nih.gov.
Effective sample preparation is a critical step to remove interfering substances from the biological matrix and concentrate the analyte before instrumental analysis. The two most common techniques for LCA are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. One HPLC-fluorescence method successfully used t-Methyl butyl ether for the extraction of LCA from human plasma doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq. Another LC-MS/MS method employed a mixture of ethyl acetate and hexane (B92381) thaiscience.info. LLE is effective but can be labor-intensive and may consume significant volumes of organic solvents.
Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and higher throughput compared to LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent. Oasis HLB cartridges are frequently used for the extraction of LCA from human plasma, demonstrating high recovery and minimal matrix effects nih.govnih.gov. SPE is often preferred for its efficiency and amenability to automation nih.govnih.gov.
Method Validation Parameters
For any analytical method to be used in regulated bioanalysis, it must undergo a thorough validation process to ensure its reliability, as per guidelines from bodies like the FDA. Key validation parameters for LCA assays include:
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard tandfonline.com.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and a correlation coefficient (r or r²) close to 1.00 indicates good linearity nih.govnih.govthaiscience.info. For example, one LC-MS/MS method showed linearity from 0.5 to 1000 ng/mL for LCA with r ≥ 0.99 nih.gov.
Sensitivity: The lowest concentration of the analyte that can be reliably measured is defined as the Lower Limit of Quantification (LLOQ). For LCA, LLOQs are typically in the low ng/mL range, such as 0.5 ng/mL in human plasma by LC-MS/MS and 3 ng/mL by HPLC-fluorescence nih.govthaiscience.infodoaj.org.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality control samples). For LCA assays, both intra-day and inter-day precision are typically required to be below 15% (or 20% at the LLOQ), with accuracy within 85-115% (or 80-120% at the LLOQ) nih.govnih.govresearchgate.netdoaj.org.
Recovery: This parameter measures the efficiency of the extraction procedure. It is the ratio of the analyte response from an extracted sample to that of a non-extracted standard solution at the same concentration. For LCA, mean recoveries using SPE or LLE are generally high, often between 89% and 99.86% nih.govnih.gov.
Table 2: Summary of Validation Parameters from Different Analytical Methods for this compound
| Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (% Bias or %CV) | Accuracy (% Bias or %Nominal) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|
| LC-MS/MS | Rat Dried Blood Spots | 5 - 1000 | 5.0 | < 5.96% | -2.8 to 1.5% | 89 - 97 | nih.govresearchgate.net |
| HPLC-Fluorescence | Human Plasma | 3 - 375 | 3 | 2.59% (at LLOQ), 4% (inter-batch) | Within accepted limits | Not specified | doaj.orguomustansiriyah.edu.iquomustansiriyah.edu.iq |
| LC-MS/MS | Human Plasma | 0.5 - 1000 | 0.5 | 5.36% (at LLOQ) | 109% (at LLOQ) | Not specified | nih.gov |
| LC-MS/MS | Human Plasma | 5.0 - 3000 | 5.0 | Not specified | Not specified | 99.86 | nih.gov |
Application in Pharmacokinetic and Bioequivalence Studies
The validated analytical methods for LCA are routinely applied to pharmacokinetic (PK) and bioequivalence (BE) studies. These studies are essential for drug development and for the approval of generic formulations.
Following oral administration of losartan, blood samples are collected over a period of time, and the plasma concentrations of both the parent drug and LCA are measured tandfonline.comnih.gov. These concentration-time data are then used to calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) nih.gov.
Several studies have successfully used the developed LC-MS/MS or HPLC methods to define the PK profile of LCA in healthy volunteers and specific patient populations nih.govnih.govtandfonline.comnih.gov. For instance, an HPLC-fluorescence method was used to determine the concentrations of losartan and LCA in a study of five different ethnic populations in China nih.gov. Similarly, a rapid LC-MS/MS method was successfully used to analyze human plasma samples from fasted and fed pharmacokinetic studies nih.gov. Bioequivalence studies, which compare the rate and extent of absorption of a generic drug to the reference product, rely heavily on these accurate bioanalytical methods to demonstrate that the two formulations produce comparable plasma concentrations of the active moiety, including LCA tandfonline.com.
Stability-Indicating Analytical Methods and Impurity Profiling
Stability-indicating methods are analytical procedures that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement to ensure the quality and safety of a drug product throughout its shelf life.
For losartan, stability-indicating HPLC methods have been developed to separate and quantify the parent drug from its process-related impurities and degradation products, which could potentially include compounds structurally similar to LCA nih.govingentaconnect.comresearchgate.net. These methods are validated by subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to force degradation latamjpharm.org. The goal is to demonstrate that any degradation peaks are well-resolved from the main drug peak nih.govresearchgate.net.
Impurity profiling involves the identification and characterization of impurities in the drug substance. During the synthesis and storage of losartan, various impurities can arise asianpubs.orgresearchgate.netresearchgate.net. Advanced techniques like high-resolution mass spectrometry (HRMS) are used in combination with liquid chromatography to detect and identify both known and unknown impurities nih.govnih.gov. This is critical for controlling the manufacturing process and ensuring the final product meets stringent purity requirements. For example, studies have identified process-related impurities such as positional dimers of losartan asianpubs.orgresearchgate.net. The analytical methods must be capable of detecting and quantifying these specific impurities at very low levels ingentaconnect.com.
Molecular and Computational Studies of Losartan Carboxylic Acid
Structure-Activity Relationship (SAR) Studies of Losartan (B1675146) Carboxylic Acid
Structure-Activity Relationship (SAR) studies have been crucial in elucidating the features of Losartan Carboxylic Acid that are essential for its high-affinity binding and potent antagonism of the AT1 receptor. The primary structural difference between losartan and its metabolite, EXP3174, is the oxidation of the hydroxymethyl group at the 5-position of the imidazole (B134444) ring to a carboxylic acid. mdpi.com This single modification is responsible for a 10- to 40-fold increase in antagonist potency. researchgate.netmdpi.com
The enhanced activity of this compound underscores the importance of an acidic group at this position for optimal receptor interaction. This finding was so significant that EXP3174 has served as a foundational model for the development of other angiotensin II receptor antagonists. mdpi.com The acidic nature of both the imidazole-5-carboxylic acid and the tetrazole group on the biphenyl (B1667301) ring are critical pharmacophores that occupy the same binding pocket as the native ligand, angiotensin II. nih.gov
Previous studies suggested that the potent, insurmountable antagonism of EXP3174 may be attributed to a strong salt bridge interaction between the carboxylate group on its imidazole ring and the Lys199 residue within the AT1 receptor. nih.gov The inhibitory potency of EXP3174 compared to its parent compound, losartan, has been quantified in various in vitro assays.
| Assay Type | Target/Cell Line | EXP3174 IC₅₀ | Losartan IC₅₀ | Reference |
| Angiotensin II Binding Inhibition | Vascular Smooth Muscle Cells (VSMC) | 1.1 nM | 10 nM | nih.gov |
| Angiotensin II-induced Ca²⁺ Elevation | Vascular Smooth Muscle Cells (VSMC) | 5 nM | 50 nM | nih.gov |
| Angiotensin II-induced Protein Synthesis | Vascular Smooth Muscle Cells (VSMC) | 3 nM | 40 nM | nih.gov |
| AT₁ Receptor Binding | COS-7 cells expressing human AT₁ receptor | Ki = 0.67 nM | - | caymanchem.com |
This table is interactive and can be sorted by clicking on the column headers.
Molecular Docking and Dynamics Simulations with AT1 Receptor
Molecular docking and molecular dynamics (MD) simulations have provided atomic-level insights into the binding of this compound to the AT1 receptor. These computational techniques have been instrumental in identifying the specific amino acid residues and the nature of the interactions that anchor the antagonist within the receptor's binding pocket.
A key interaction, consistently identified in modeling studies, is the one between the negatively charged carboxylate group of EXP3174 and the positively charged ε-amino group of Lysine 199 (Lys199) in the receptor. nih.gov This is often described as a crucial salt bridge that contributes to the compound's high affinity and its insurmountable antagonistic properties. nih.gov
Beyond this primary anchor point, simulations have revealed a network of other important interactions. The biphenyl-tetrazole moiety of EXP3174 extends into a hydrophobic pocket, while the tetrazole ring itself forms interactions with other residues, such as Histidine 256 (His256). nih.gov MD simulations have validated that the binding involves a common set of residues for various ARBs, but with distinctive spatiotemporal interactions for each individual compound. researchgate.net These dynamic simulations show that the receptor-ligand complex is not static, and the stability of these interactions over time contributes to the sustained blockade of the receptor. uvm.edunih.gov
| Interacting Residue in AT1 Receptor | Moiety of this compound | Type of Interaction | Reference |
| Lysine 199 (Lys199) | Imidazole-5-carboxylic acid | Salt Bridge / Ionic Interaction | nih.govrjpbcs.com |
| Histidine 256 (His256) | Tetrazole Ring | Aromatic / Multiple Contacts | nih.govrjpbcs.com |
| Arginine 167 (Arg167) | Biphenyl-tetrazole | General Binding Pocket | rjpbcs.com |
| Valine 108 (Val108) | Butyl Chain | Hydrophobic | rjpbcs.com |
| Serine 109 (Ser109) | General Binding Pocket | Hydrogen Bonding | rjpbcs.com |
This table is interactive and can be sorted by clicking on the column headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For angiotensin II antagonists, QSAR studies have been employed to understand the structural requirements for potent AT1 receptor blockade and to guide the rational design of new drug candidates. nih.govmdpi.com
These models typically use a range of molecular descriptors that quantify various aspects of a molecule's structure, including:
Topological descriptors: Describing the connectivity of atoms.
Spatial descriptors: Relating to the 3D shape of the molecule.
Thermodynamic descriptors: Pertaining to properties like solubility and energy.
Electronic descriptors: Quantifying charge distribution and electronic properties. nih.gov
In Silico Prediction of Metabolic Pathways and Drug Interactions
In silico (computer-based) models have become invaluable for predicting the metabolic fate of drugs and their potential for interactions. For losartan and its active metabolite, this compound, computational modeling has been particularly insightful.
Physiologically-based pharmacokinetic (PBPK) modeling is a prominent in silico technique used in this context. nih.govresearchgate.net These models integrate in vitro data on metabolism and transport with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. PBPK models have been successfully used to predict the plasma concentration-time profiles of both losartan and this compound following oral administration. nih.govresearchgate.net
These computational models mechanistically incorporate the key metabolic pathway: the oxidation of losartan to this compound, which is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP3A4. researchgate.netcaymanchem.com Furthermore, advanced models have been developed to predict how genetic variations (polymorphisms) in the CYP2C9 gene can alter an individual's metabolic capacity, thereby affecting the plasma levels of the parent drug and its active metabolite. nih.gov
Preclinical Investigations and Safety Aspects of Losartan Carboxylic Acid As a Metabolite
In Vitro Pharmacological Studies (e.g., VSMC, Cell Proliferation)
In vitro studies have been crucial in elucidating the pharmacological superiority of losartan (B1675146) carboxylic acid over its parent drug, losartan. These investigations have primarily focused on vascular smooth muscle cells (VSMCs), which are key regulators of blood pressure and vascular tone.
EXP3174 demonstrates a significantly higher affinity for the AT1 receptor. It inhibits the specific binding of radiolabeled angiotensin II to VSMCs with a half-maximal inhibitory concentration (IC50) of approximately 1.1 nM. selleckchem.com In comparative studies, EXP3174 was found to be about 10-fold more potent than losartan at blocking angiotensin II-induced responses in VSMCs. nih.gov
The functional consequences of this potent receptor blockade have been well-characterized. EXP3174 effectively abolishes angiotensin II-induced intracellular signaling cascades, including the formation of inositol (B14025) phosphates and the elevation of intracellular calcium concentrations, with an IC50 of about 5 nM. nih.govmedchemexpress.com Furthermore, it is more effective than losartan at inhibiting the angiotensin II-induced expression of early growth response gene-1 (Egr-1) mRNA, a key event in cell growth and differentiation. nih.govmedchemexpress.com
Regarding cell proliferation, EXP3174 has been shown to inhibit angiotensin II-induced protein synthesis in VSMCs with an IC50 of 3 nM. medchemexpress.com Studies on the parent drug, losartan, whose effects are largely mediated by EXP3174, show that it can suppress the proliferation of VSMCs by inducing G0/G1 cell cycle arrest. This is achieved by inhibiting the expression of crucial cell cycle proteins like cyclin D and cyclin E. selleckchem.com
| Parameter | Compound | Finding | Cell Type | Reference |
|---|---|---|---|---|
| AT1 Receptor Binding | EXP3174 | IC50 of 1.1 nM | Rat Aortic VSMC | selleckchem.com |
| Intracellular Ca2+ Elevation Inhibition | EXP3174 | IC50 of 5 nM | Rat Aortic VSMC | nih.govmedchemexpress.com |
| Protein Synthesis Inhibition | EXP3174 | IC50 of 3 nM | Rat Aortic VSMC | medchemexpress.com |
| Egr-1 mRNA Expression Inhibition | EXP3174 | More effective than losartan | Rat Aortic VSMC | nih.govmedchemexpress.com |
In Vivo Animal Model Studies (e.g., Effects on Blood Pressure, Organ Protection, Specific Disease Models)
The potent in vitro activity of this compound translates to significant antihypertensive effects in various in vivo animal models. When administered intravenously to water-deprived rats, EXP3174 (1 mg/kg) effectively reduces mean arterial pressure. caymanchem.com In canine models of tachycardia-induced heart failure, intravenous administration of EXP3174 reduced pulmonary artery pressure, pulmonary capillary wedge pressure, and mean arterial pressure, while increasing stroke volume. nih.gov
Comparative studies in different animal models have consistently shown that EXP3174 is a more potent antihypertensive agent than losartan when administered directly. In a porcine model, the apparent dissociation constant of EXP3174 for the angiotensin II receptor was estimated to be approximately five times lower than that for losartan, indicating a stronger binding affinity. nih.gov
Beyond simple blood pressure reduction, studies attribute significant organ-protective effects to the AT1 receptor blockade provided by EXP3174. In a canine model of recent myocardial infarction, EXP3174, but not losartan itself, was shown to prevent the development of lethal ischemic ventricular arrhythmias. nih.gov This suggests a direct cardioprotective, antiarrhythmic effect. In rats with two-kidney, one-clip (2K1C) hypertension, a model of renovascular hypertension, EXP3174 was found to reduce the weight of experimentally induced venous thrombus, indicating antithrombotic properties. sigmaaldrich.com
| Animal Model | Effect | Reference |
|---|---|---|
| Water-Deprived Rats | Reduced mean arterial pressure | caymanchem.com |
| Canine Heart Failure Model | Reduced preload and afterload, increased stroke volume | nih.gov |
| Canine Myocardial Infarction Model | Prevented lethal ischemic ventricular arrhythmias | nih.gov |
| 2K1C Hypertensive Rats | Reduced venous thrombus weight | sigmaaldrich.com |
Toxicological Profiles (focus on metabolite-specific findings)
The toxicological assessment of this compound is often inferred from studies of the parent drug, as it is the primary active moiety. However, some metabolite-specific data are available.
Specific genotoxicity and mutagenicity studies focusing exclusively on this compound (EXP3174) are not widely available in the public domain. Regulatory assessments are typically conducted on the parent drug, losartan. Standard test batteries for losartan have not indicated a mutagenic or genotoxic potential.
As with genotoxicity, long-term carcinogenicity studies are conducted on the parent drug, losartan. These studies have not shown evidence of a carcinogenic effect. There are no publicly available, specific carcinogenicity bioassays for the EXP3174 metabolite.
This compound is classified as a potential hazard for reproductive and developmental toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as Reproductive Toxicity Category 1B. nih.gov The hazard statements associated with the compound include "May damage the unborn child" and "May cause harm to breast-fed children". nih.gov This is consistent with the known class effect of angiotensin II receptor antagonists, which can cause fetal and neonatal morbidity and mortality when administered during the second and third trimesters of pregnancy.
Organ-Specific Effects and Mechanisms (e.g., Renal Protective Mechanisms, Cardiovascular Effects, Metabolic Effects, Inflammatory Pathways, Oxidative Stress)
The therapeutic benefits of losartan are largely driven by the organ-protective effects of EXP3174, which extend beyond blood pressure control.
Renal Protective Mechanisms: Blockade of the AT1 receptor in the kidney by EXP3174 is central to the renal-protective effects observed with losartan. This action leads to a reduction in intraglomerular pressure, a decrease in proteinuria, and a slowing of the progression of renal disease, particularly in the context of diabetic nephropathy. Clinical trials with losartan, whose effects are mediated by EXP3174, have demonstrated significant renal benefits, including a reduction in the incidence of doubling of serum creatinine (B1669602) and end-stage renal disease in patients with type 2 diabetes and nephropathy. nih.gov
Cardiovascular Effects: EXP3174 exerts multiple beneficial effects on the cardiovascular system. As demonstrated in animal models, it reduces both cardiac preload and afterload in heart failure, improving cardiac output. nih.gov Its ability to prevent lethal arrhythmias in an ischemic canine model points to a direct electrophysiological effect on the heart. nih.gov By blocking angiotensin II's effects on vascular and cardiac cells, EXP3174 helps to prevent or regress cardiac hypertrophy and remodeling, which are key pathological processes in many cardiovascular diseases.
Metabolic Effects: The role of losartan and its active metabolite on metabolism has been investigated, particularly concerning glucose homeostasis. Some studies in hypertensive patients suggest that losartan treatment is metabolically neutral, showing no significant adverse effects on insulin (B600854) sensitivity, glucose tolerance, or lipid metabolism. nih.gov Other evidence suggests that angiotensin type-1 receptor blockade with losartan can improve insulin sensitivity and glucose homeostasis. consensus.app A study of hypertensive patients who had recovered from COVID-19 found that the infection might contribute to metabolic dysregulation, and also noted changes in metabolites related to impaired insulin sensitivity. nih.gov
Inflammatory Pathways: Angiotensin II is a pro-inflammatory mediator, and its blockade by EXP3174 is associated with anti-inflammatory effects. The intermediate metabolite in the conversion of losartan to EXP3174, an aldehyde known as EXP3179, has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2, an important enzyme in the inflammatory cascade. While this is not EXP3174 itself, it highlights the anti-inflammatory potential within losartan's metabolic pathway.
Oxidative Stress: Angiotensin II promotes oxidative stress by stimulating NADPH oxidase, leading to the production of reactive oxygen species (ROS). By blocking the AT1 receptor, EXP3174 mitigates this effect. This reduction in oxidative stress is a key mechanism underlying the vascular and organ-protective effects of the compound.
Clinical Relevance and Therapeutic Implications of Losartan Carboxylic Acid
Contribution to the Overall Pharmacological Effect of Losartan (B1675146)
The pharmacological activity of losartan is largely attributable to its active metabolite, losartan carboxylic acid. While losartan itself is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, E-3174 exhibits a much greater affinity and potency. Research indicates that this compound is 10 to 40 times more potent than its parent compound in blocking the AT1 receptor. nih.gov This enhanced potency means that E-3174 is responsible for the majority of the angiotensin II receptor blockade observed after losartan administration.
Furthermore, this compound possesses a longer terminal half-life of 6 to 9 hours, compared to approximately 2 hours for losartan. nih.gov This extended duration of action contributes significantly to the sustained blood pressure-lowering effects of once-daily losartan dosing. The combination of high potency and prolonged activity makes this compound the primary contributor to the therapeutic effects of losartan. While losartan acts as a competitive antagonist at the AT1 receptor, E-3174 is a non-competitive antagonist, providing a more persistent blockade. nih.gov
Clinical Pharmacokinetic-Pharmacodynamic Relationships
The clinical effects of losartan are more closely correlated with the plasma concentrations of this compound than with the parent drug itself. Following oral administration of losartan, peak plasma concentrations of the parent drug are reached in about one hour, while peak levels of E-3174 occur at approximately 3 to 4 hours. The area under the plasma concentration-time curve (AUC) for E-3174 is about four times that of losartan, reflecting its higher exposure and longer persistence in the body.
The relationship between the plasma concentration of this compound and its pharmacodynamic effect, such as the inhibition of the pressor response to angiotensin II, has been characterized. Studies have shown a dose-dependent inhibition of this response, with the plasma levels of E-3174 paralleling the profile of angiotensin II blockade more closely than losartan concentrations. This relationship can be described by a Hill-shaped model, where the effect approaches a plateau at higher concentrations of the metabolite. Interestingly, a complex relationship has been observed in some studies, where significant decreases in blood pressure occur as the plasma concentrations of E-3174 are declining. This may be attributed to its non-competitive antagonism and tight binding to the AT1 receptor.
Table 1: Pharmacokinetic Parameters of Losartan and this compound (E-3174) in Healthy Adults
| Parameter | Losartan | This compound (E-3174) |
|---|---|---|
| Time to Peak Concentration (Tmax) | ~1 hour | ~3-4 hours |
| Terminal Half-life (t½) | ~2 hours | ~6-9 hours |
| Plasma Protein Binding | ~98.7% | ~99.8% |
| Relative Potency (vs. Losartan) | 1x | 10-40x |
| Area Under the Curve (AUC) | Lower | ~4 times higher than losartan |
This table is interactive. You can sort and filter the data.
Role in Specific Patient Populations (e.g., Renal Impairment, Hepatic Impairment, Elderly, Pediatric)
The pharmacokinetic profile of this compound can be influenced by various patient-specific factors, which may have implications for the therapeutic use of losartan in these populations.
Renal Impairment : In individuals with renal insufficiency, the renal clearance of both losartan and E-3174 is reduced. However, the steady-state area under the curve for E-3174 does not show a significant increase, even in patients with severe renal impairment. researchgate.net Consequently, dosage adjustments for losartan are generally not required in patients with renal dysfunction. Furthermore, neither losartan nor its active metabolite is removed from the circulation by hemodialysis. nih.gov
Hepatic Impairment : Since losartan is metabolized in the liver to form this compound, hepatic impairment can significantly alter its pharmacokinetics. Patients with liver dysfunction may exhibit higher plasma concentrations of both losartan and E-3174. nih.gov
Elderly : The pharmacokinetics of losartan and this compound in elderly hypertensive patients are not significantly different from those in younger healthy individuals. Therefore, no initial dosage adjustment is typically necessary for the elderly based on age alone.
Pediatric : In hypertensive children aged 6 to 16 years, the pharmacokinetic parameters of losartan and its active metabolite, E-3174, have been found to be similar to those observed in adults after oral administration. nih.gov However, the efficacy and safety of losartan have not been established in children under the age of 6 or in pediatric patients with a glomerular filtration rate of less than 30 mL/min/1.73 m². nih.gov
Biomarker Research Related to this compound Activity
The therapeutic effects of losartan, mediated primarily by this compound, are associated with changes in several biomarkers. Research in this area aims to identify markers that can predict treatment response or reflect the drug's mechanism of action beyond blood pressure reduction.
Markers of Renal Function : In patients with diabetic nephropathy, losartan treatment has been shown to reduce the rate of decline in renal function. Biomarkers such as a reduction in albuminuria and a slower increase in serum creatinine (B1669602) are key indicators of its renoprotective effects. Additionally, losartan has been noted to lower serum uric acid levels, which may contribute to its beneficial effects on the kidneys. Metabolomic studies have also identified potential biomarkers like trigonelline, urea, and fumaric acid that are correlated with the presence of chronic kidney disease and may be modulated by treatment.
Inflammatory and Fibrotic Markers : While the renin-angiotensin system is implicated in inflammatory and fibrotic processes, the direct impact of losartan on these markers has been varied in clinical studies. Some research has shown that losartan can reduce levels of transforming growth factor-beta1 (TGF-β1), a cytokine involved in fibrosis. However, other studies have reported no significant effect of losartan on inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor receptor 1 (TNF R1), sCD163, and sCD14.
Pharmacogenomic and Personalized Medicine Considerations (e.g., CYP2C9 Polymorphisms Affecting Metabolism)
The conversion of losartan to its more potent metabolite, this compound, is predominantly catalyzed by the CYP2C9 enzyme. researchgate.net The gene encoding CYP2C9 is highly polymorphic, with several variant alleles that can lead to decreased enzyme activity. This genetic variability has significant implications for the pharmacokinetics and pharmacodynamics of losartan.
The most well-studied variants are CYP2C92 and CYP2C93. Individuals who are carriers of these variant alleles, particularly those who are homozygous (CYP2C93/3) or compound heterozygous, are considered poor metabolizers. In these individuals, the formation of this compound is significantly reduced. nih.gov This leads to a higher plasma concentration of the parent drug, losartan, and a lower concentration of the active metabolite, E-3174. nih.gov
From a clinical perspective, this altered metabolic profile can result in a diminished therapeutic response to losartan. Since E-3174 is the primary mediator of the antihypertensive effect, its reduced formation in poor metabolizers can lead to a less pronounced reduction in blood pressure. nih.gov Studies have shown that patients with CYP2C9 variant alleles may have a less favorable antihypertensive and antiproteinuric response to losartan treatment. clinpgx.org
This has led to the consideration of pharmacogenomic testing as a tool for personalizing losartan therapy. Genotyping for CYP2C9 variants could potentially identify patients who are less likely to respond adequately to standard doses of losartan, allowing for the selection of alternative antihypertensive agents that are not metabolized by CYP2C9.
Table 2: Impact of CYP2C9 Genotype on Losartan and E-3174 Pharmacokinetics
| CYP2C9 Genotype | Losartan AUC | E-3174 AUC | Clinical Implication |
|---|---|---|---|
| *1/*1 (Normal Metabolizer) | Normal | Normal | Expected therapeutic response. |
| *1/*2 or *1/*3 (Intermediate Metabolizer) | Increased | Decreased | Potentially reduced therapeutic response. |
| *2/*2, *2/*3, or *3/*3 (Poor Metabolizer) | Significantly Increased | Significantly Decreased | Likely reduced therapeutic response; consider alternative therapy. |
AUC = Area Under the Curve. This table provides a general overview and individual responses may vary.
Future Research Directions
Elucidation of Minor Metabolic Pathways and Their Pharmacological Significance
While the conversion of Losartan (B1675146) to Losartan Carboxylic Acid (EXP3174) by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, is the major metabolic pathway, other metabolites exist and their pharmacological roles are an emerging area of interest. nih.govresearchgate.net The aldehyde intermediate, EXP3179, was initially considered to have no AT1 receptor-blocking properties. nih.gov However, more recent research has challenged this, demonstrating that EXP3179 can indeed block AT1 receptor signaling and lower blood pressure in animal models. nih.gov
| Metabolite | Designation | Primary Formation Pathway | Known Pharmacological Properties | Reference |
|---|---|---|---|---|
| This compound | EXP3174 | Oxidation of Losartan via CYP2C9/CYP3A4 | Potent, non-competitive AT1 receptor antagonist; 10-40 times more potent than Losartan. | nih.govgoogle.com |
| Losartan Aldehyde | EXP3179 | Intermediate in the oxidation of Losartan to EXP3174 | Exhibits AT1 receptor-blocking activity and unique AT1R-independent effects, including eNOS activation via the VEGFR2/PI3K/Akt pathway. | nih.govnih.gov |
Advanced Computational Modeling for Drug-Receptor Interactions and Adverse Effects
Advanced computational modeling is becoming an indispensable tool for dissecting the molecular interactions of drugs and predicting their behavior. For this compound, molecular modeling has been used to investigate its binding sites within the AT1 receptor. nih.gov Such studies suggest that the carboxylic acid group and tetrazole ring are crucial for interaction with specific amino acid residues like Lys199 and Asn295. nih.gov Future research will likely employ more sophisticated techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, to create dynamic and highly accurate models of the drug-receptor complex. mdpi.com These advanced simulations can elucidate the precise conformational changes that occur upon binding and explain the non-competitive antagonism of EXP3174.
Furthermore, physiologically based pharmacokinetic (PBPK) modeling represents a major direction for future research. nih.gov PBPK models integrate in vitro metabolism and transport data with physiological parameters to predict the concentration-time profiles of both the parent drug and its metabolites. nih.gov These models have already been used to successfully predict the plasma profiles of Losartan and this compound. nih.gov Future iterations of these models could more accurately predict drug exposure in diverse patient populations by incorporating genetic polymorphism data (e.g., for CYP2C9), drug-drug interactions, and the influence of various disease states. nih.gov This could pave the way for personalized medicine, allowing for more precise therapeutic regimens based on an individual's unique physiological and genetic makeup.
Systems Pharmacology Approaches for Understanding this compound's Broader Biological Impact
Systems pharmacology moves beyond the "one drug, one target" paradigm to understand how a compound affects the entire network of biological pathways. For this compound, this approach can reveal its broader impact beyond the renin-angiotensin system (RAAS). Research has already begun to uncover these wider effects. For example, Losartan has been shown to exert anti-fibrotic effects by inhibiting endoplasmic reticulum stress through the upregulation of SIRT1, which in turn induces hemeoxygenase-1 (HO-1) and thioredoxin. nih.gov In a rat model of radiation-induced heart disease, Losartan was found to alleviate left ventricular hypertrophy and fibrosis by repressing chymase and elements of the TGF-β/SMAD signaling pathway. nih.govmdpi.com
Future research using systems pharmacology approaches, such as proteomics, metabolomics, and transcriptomics, will be essential to map the complete interactome of this compound. Metabolomic studies have already identified alterations in pathways like alanine (B10760859) and arginine metabolism in hypertensive patients treated with Losartan. mdpi.com By analyzing these large datasets, researchers can construct comprehensive network models that illustrate how blocking the AT1 receptor initiates a cascade of downstream effects across multiple interconnected systems. This holistic view can help explain the diverse clinical benefits of the drug, identify novel biomarkers for treatment response, and predict potential off-target effects or new therapeutic indications. mdpi.com
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic studies and clinical monitoring. While high-performance liquid chromatography (HPLC) has been widely used, the future lies in more advanced techniques with superior sensitivity and specificity. semanticscholar.orgnih.govresearchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis. mdpi.comnih.gov This method offers high sensitivity, allowing for the detection of low concentrations of the analyte, and high specificity through the monitoring of specific precursor-to-product ion transitions, which minimizes interference from other components in the plasma matrix. nih.govnih.govthaiscience.info Future research will focus on refining these LC-MS/MS methods to achieve even lower limits of quantification (LLOQ) and to develop high-throughput automated protocols, often using a 96-well format, for rapid analysis of large numbers of samples. nih.gov The development of methods for the simultaneous determination of Losartan, its carboxylic acid metabolite, and other co-administered drugs (like hydrochlorothiazide (B1673439) or ramipril) from a single plasma sample is another key area of advancement, simplifying clinical study protocols. mdpi.comnih.gov Further exploration into novel extraction techniques and more sensitive mass spectrometers will continue to push the boundaries of detection, enabling more detailed pharmacokinetic profiling.
| Technique | Matrix | Key Features | Linear Range (ng/mL) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Simultaneous quantification of Losartan, this compound, and Amlodipine. | Not Specified | nih.gov |
| LC-MS/MS | Rat Plasma | Simultaneous quantification of five cardiovascular drugs including Losartan and its metabolite. | 3–3000 | mdpi.com |
| LC-MS/MS | Human Plasma | Fully automated 96-well solid-phase extraction (SPE) protocol. | 1.00–400 | nih.gov |
| LC-MS/MS | Human Plasma | Liquid-liquid extraction (LLE) with a wide linearity range. | 0.5–2500 | thaiscience.info |
Exploration of New Therapeutic Applications for this compound as a Standalone Entity or in Combination Therapies
Emerging evidence suggests that the therapeutic utility of Losartan and its active metabolite may extend beyond their established cardiovascular indications. One of the most promising areas for future research is oncology. Losartan has been shown to modify the tumor microenvironment by reducing collagen and hyaluronic acid levels, which can decompress tumor blood vessels, decrease hypoxia, and enhance the efficacy of other treatments. nih.gov Studies have demonstrated that combining Losartan with radiotherapy can increase tumor control and inhibit lung metastases in preclinical breast cancer models. nih.gov In glioblastoma models, Losartan improves survival when combined with immune checkpoint blockers by reducing treatment-induced edema and enhancing T cell function. nih.gov Similarly, in pancreatic cancer, adding Losartan to chemotherapy and chemoradiation has been found to inhibit immunosuppression and reduce the expression of genes associated with tumor invasion. massgeneral.org
Beyond cancer, the anti-fibrotic properties of this compound are being investigated in various organ systems. nih.gov There is also preclinical evidence suggesting a potential antiarrhythmic effect, as EXP3174 was shown to prevent lethal ischemic ventricular arrhythmias in a canine model of myocardial infarction. nih.gov Future clinical trials are needed to validate these preclinical findings and to explore the potential of this compound in neurodegenerative diseases and other inflammatory conditions. mdpi.com This research could lead to the repurposing of this well-established molecule, providing new therapeutic options for a range of challenging diseases.
Q & A
Q. What are the primary metabolic pathways and enzymes responsible for converting losartan to its active carboxylic acid metabolite (EXP3174)?
Losartan undergoes a two-step oxidative metabolism via cytochrome P450 (CYP) enzymes. The first step involves oxidation of the hydroxymethyl group to an aldehyde intermediate (E3179), followed by further oxidation to the carboxylic acid metabolite (EXP3174). CYP2C9 and CYP3A4 are the primary isoforms catalyzing both steps, as demonstrated in human liver microsomes and recombinant enzyme studies . The use of isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) can validate enzyme contributions .
Q. What analytical methods are recommended for quantifying losartan and EXP3174 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validated methods include:
- Plasma extraction : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatographic separation : C18 columns with mobile phases of methanol/water or acetonitrile containing formic acid.
- Detection : Multiple reaction monitoring (MRM) transitions for losartan (m/z 423→207) and EXP3174 (m/z 437→359) .
Inter-laboratory reproducibility and adherence to FDA/EMA guidelines for bioanalytical validation (e.g., accuracy within ±15%) are critical .
Q. What structural features of EXP3174 enhance its pharmacological activity compared to losartan?
EXP3174 contains two ionizable groups: a tetrazolate anion and an imidazole carboxylate. These groups mimic the pharmacophoric elements of angiotensin II, enabling stronger binding to the AT1 receptor. The chlorine atom at the C2 position of the imidazole ring stabilizes the carboxylate anion via electron withdrawal, increasing affinity. Binding studies show EXP3174 has a −log IC₅₀ of 8.46 versus 8.25 for losartan .
Advanced Research Questions
Q. How do CYP2C9 genetic polymorphisms influence the metabolic ratio of losartan to EXP3174 in hypertensive patients?
CYP2C9 polymorphisms (e.g., CYP2C92 and CYP2C93) reduce enzyme activity, leading to lower EXP3174 levels and higher losartan-to-EXP3174 metabolic ratios. In a study of Iraqi hypertensive patients, the metabolic ratio (mean 1.15 ± 1.09) varied significantly across genotypes (p < 0.05, one-way ANOVA). Genotyping via PCR-RFLP and plasma quantification via LC-MS/MS are essential for correlating phenotype-genotype relationships .
Q. What mechanistic insights do structural studies provide into EXP3174's interaction with non-AT1 targets, such as SUGCT?
Crystallographic studies reveal EXP3174 binds to the human succinyl-CoA:glutarate-CoA transferase (SUGCT) active site via its carboxylic acid group, which interacts with Asp212 and is stabilized by ammonium/sulfate ions in the buffer. This interaction explains the 5.5-fold increase in IC₅₀ when switching from phosphate to Hepes buffer, highlighting the role of ionic environment in inhibitor design .
Q. How should bioequivalence studies for losartan formulations account for EXP3174's pharmacokinetics?
Per EMA guidelines, bioequivalence (BE) assessments must focus on the parent drug (losartan) rather than EXP3174 due to its variable formation kinetics. Key parameters include:
Q. What experimental strategies resolve contradictions in reported potency ratios between losartan and EXP3174?
Discrepancies in potency (e.g., 10- to 40-fold differences in in vitro vs. in vivo studies) arise from assay conditions (e.g., buffer composition, receptor density) and metabolite stability. To address this:
- Standardize AT1 receptor binding assays (e.g., rat vascular smooth muscle cells).
- Use stable isotope-labeled internal standards in pharmacokinetic studies to minimize variability .
Methodological Considerations
3.1 Designing CYP inhibition/induction studies to assess EXP3174 metabolism:
- In vitro models : Human hepatocytes or CYP-expressing supersomes.
- Probe substrates : Tolbutamide (CYP2C9) and midazolam (CYP3A4).
- Data interpretation : Calculate IC₅₀ values and use the [I]/Ki ratio to predict clinical drug-drug interactions .
3.2 Validating genetic association studies on EXP3174 efficacy:
- Sample size : Power calculations based on minor allele frequencies (e.g., CYP2C93 at ~1% in Caucasians).
- Phenotyping : Combine LC-MS/MS metabolite quantification with next-gen sequencing for CYP2C9/CYP3A4 variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
